molecular formula C16H24N2O4 B2583415 3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid CAS No. 454712-97-1

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

Cat. No. B2583415
CAS RN: 454712-97-1
M. Wt: 308.378
InChI Key: XSBJXBRTDHVKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid” is a compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a methylamino group, a tert-butoxy carbonyl group, and a propanoic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily deal with the addition and removal of the Boc protecting group . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Synthesis and Drug Development

3-[Benzyl(methyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid, as a chemical entity, has implications in the synthesis of complex molecules and drug development. Its role is pivotal in organic synthesis, particularly in the construction of peptidomimetics or small molecule drugs that mimic peptide structures. For instance, the application of levulinic acid (LEV), a biomass-derived chemical with carbonyl and carboxyl functional groups, showcases the utility of similar compounds in drug synthesis. LEV derivatives are utilized for synthesizing a range of value-added chemicals, implying the potential of this compound in similar pathways. Such compounds can serve as raw materials or intermediates in the synthesis of pharmaceuticals, indicating their importance in reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).

Environmental Impact and Degradation

In the broader context of environmental science, understanding the degradation pathways of structurally similar compounds is crucial. Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater reveals insights into the microbial degradation capabilities for similar ethers and esters. Microorganisms capable of degrading such compounds can potentially be applied for environmental remediation, including water and soil decontamination processes. This underscores the environmental relevance of studying the degradation mechanisms of compounds like this compound and its analogs (Thornton et al., 2020).

Biocatalyst Inhibition

The study of carboxylic acids and their impact on biocatalysts highlights the importance of understanding how compounds like this compound interact with biological systems. Carboxylic acids can inhibit microbial growth at concentrations lower than desired yields in biotechnological applications, indicating the need for metabolic engineering to enhance microbial tolerance. Insights into how structurally similar compounds affect cell membranes and internal pH can inform strategies to mitigate inhibition and optimize biotechnological processes (Jarboe et al., 2013).

Mechanism of Action

The mechanism of action for the reactions involving this compound is related to the electrophilic character of certain reagents . For example, the deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Future Directions

The future directions for the study and use of this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields of research .

properties

IUPAC Name

3-[benzyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-13(14(19)20)11-18(4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJXBRTDHVKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.